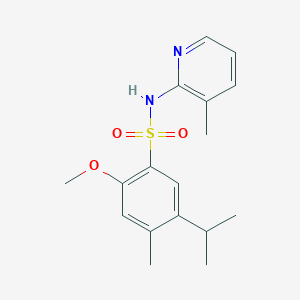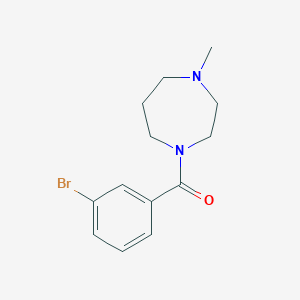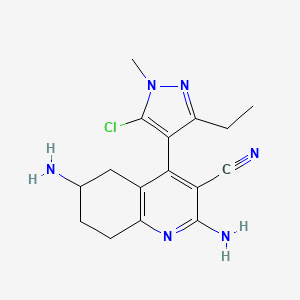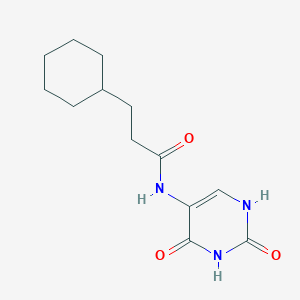
2-(allylthio)-N-(3-fluorophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(allylthio)-N-(3-fluorophenyl)benzamide, also known as AF-16, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the benzamide family and is characterized by its unique chemical structure, which includes an allylthio group and a fluorophenyl group. In
作用機序
The mechanism of action of 2-(allylthio)-N-(3-fluorophenyl)benzamide is not yet fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of certain enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. In addition, this compound has been shown to bind to the dopamine D2 receptor, which is involved in the regulation of mood and movement.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Other studies have suggested that this compound may have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
2-(allylthio)-N-(3-fluorophenyl)benzamide has several advantages for use in lab experiments. First, it is a relatively stable compound that can be easily synthesized in large quantities. Second, this compound has been shown to have low toxicity in animal models, making it a safe compound to use in experiments. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound has poor solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 2-(allylthio)-N-(3-fluorophenyl)benzamide. One area of research is in the development of new cancer therapies. This compound has shown promise in inhibiting the growth of cancer cells, and further research is needed to determine its efficacy in vivo. In addition, more research is needed to fully understand the mechanism of action of this compound and its effects on the body. Finally, there is a need for more studies to determine the safety and toxicity of this compound in humans, as well as its potential side effects.
合成法
The synthesis of 2-(allylthio)-N-(3-fluorophenyl)benzamide involves several steps, including the reaction of 3-fluoroaniline with allyl thiol in the presence of a catalyst to form 3-fluoro-N-(prop-2-en-1-yl)aniline. This intermediate is then reacted with benzoyl chloride in the presence of a base to form this compound. The final product is purified using column chromatography to obtain a pure compound.
科学的研究の応用
2-(allylthio)-N-(3-fluorophenyl)benzamide has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. In addition, this compound has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-(3-fluorophenyl)-2-prop-2-enylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNOS/c1-2-10-20-15-9-4-3-8-14(15)16(19)18-13-7-5-6-12(17)11-13/h2-9,11H,1,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUZMVCNKJNLCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N,2-dimethyl-5-{[(2-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B5488506.png)
![6-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5488515.png)
![1-acetyl-N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-4-piperidinecarboxamide](/img/structure/B5488520.png)

![4-(4-methoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5488546.png)

![N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1-(1H-pyrazol-1-ylmethyl)cyclopropanecarboxamide](/img/structure/B5488555.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-N'-(4-fluorophenyl)urea](/img/structure/B5488560.png)
![3-[(2-bromophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5488568.png)


![5-{4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl}pyridazin-3(2H)-one](/img/structure/B5488580.png)
![N-(2-(2-ethoxyphenyl)-1-{[(1-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5488592.png)

